Quinazolin-6-amine - 101421-72-1

Quinazolin-6-amine

Catalog Number: EVT-291698
CAS Number: 101421-72-1
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolin-6-amine is a versatile chemical scaffold that has been extensively studied for its potential in various therapeutic areas. The core structure of quinazolin-6-amine serves as a foundation for the development of numerous derivatives with diverse biological activities. This analysis will delve into the mechanism of action and applications of quinazolin-6-amine derivatives in different fields, including oncology, immunology, and infectious diseases.

Synthesis Analysis
  • Copper-Catalyzed Coupling and Cyclization: This method involves reacting 2-(2-bromovinyl)benzimidazoles or 2-(2-bromophenyl)benzimidazoles with cyanamide in the presence of a copper catalyst (CuI) and a base under microwave irradiation. This reaction yields benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines or benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, respectively [].
  • Multi-component Reactions: Pyrazolo[1,5-a]quinazoline and pyrazolo[1,5-a]quinazolin-6-one derivatives were synthesized via multi-component reactions using 4-(2-phenylhydrazono)-4H-pyrazol-3-amine derivatives [].
  • Alkylation and Aminolysis Reactions: [(9-R1-10-R2-3-R-2-оxo-2H-[1,2,4]triazino[2,3-с]quinazolin-6-yl)thio]acetamide derivatives were synthesized through alkylation of potassium 9-R1-10-R2-3-R-2-oxo-2Н-[1,2,4]triazino[2,3-с]quinazolin-6-thiolates with N-cycloalkyl-(cycloalkylaryl-)-2-chloracetamides. Alternatively, they were produced via aminolysis of [(9-R1-10-R2-3-R-2-оxo-2H-[1,2,4]triazino[2,3-с]quinazolin-6-yl)thio]acetiс acid imidazolides and chloranhydrides with carcass amines [].
  • Suzuki Cross-Coupling Reaction: An impurity of the anticancer drug Lapatinib, N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine, was synthesized using a Suzuki cross-coupling reaction starting from N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-iodoquinazolin-4-amine [].
  • Condensation and Reduction: A cyclopenta[g]quinazoline ketone intermediate was used in a condensation reaction with diethyl 4-aminobenzoyl-L-glutamate, followed by in situ reduction to produce a secondary amine. This secondary amine underwent N-propargylation and deprotection to yield the final product as a mixture of diastereoisomers [].
  • Hofmann Reaction: 6H-pyrido[1,2-c]quinazolin-6-one derivatives were synthesized from o-(pyridin-2-yl)aryl amides using a PIFA-mediated Hofmann reaction [].
Mechanism of Action

EGFR and HER-2 Inhibition

Quinazoline derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2) tyrosine kinases. These enzymes are critical in the signaling pathways that regulate cell growth and proliferation, and their dysregulation is often implicated in cancer. The 6-substituted-4-(3-bromophenylamino)quinazolines, for instance, are designed to function as irreversible inhibitors, forming a covalent bond with the target enzymes, thereby enhancing their antitumor activity1.

Histone Deacetylase-6 Inhibition

Another significant mechanism involves the inhibition of histone deacetylase-6 (HDAC6), which plays a role in the epigenetic regulation of gene expression. Quinazolin-2,4-dione-based hydroxamic acids have been synthesized to act as selective competitive inhibitors of HDAC6, demonstrating potent anticancer effects, particularly in non-small cell lung cancer2.

T Cell Proliferation Inhibition

Quinazoline molecules have also been shown to inhibit T cell proliferation, which is crucial in the immune response. Compounds like N-p-tolyl-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine (S101) inhibit the proliferation of T cells by interfering with the tyrosine phosphorylation of SLP-76, a component of the T cell receptor signaling pathway. This inhibition is selective for T cells over non-hematopoietic cells, making it a potential lead for immunomodulatory therapies3.

Applications in Various Fields

Anticancer Agents

Quinazoline derivatives have been extensively studied as targeted anticancer agents. For example, new 2,4,6-trisubstituted quinazolines have been synthesized and evaluated for their efficacy as EGFR inhibitors, showing promising results against various cancer cell lines. Some compounds have demonstrated superior inhibitory activity and have been subjected to further cell cycle analysis and apoptotic assays4.

Apoptosis Induction

The structure-activity relationship of the quinazoline ring has been explored to discover potent apoptosis inducers. Modifications at different positions of the quinazoline ring have led to the identification of compounds with significant anticancer properties, providing insights into the design of novel anticancer agents5.

Antimalarial Activity

Quinazolines have also been recognized for their antimalarial activity. The synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines have led to the discovery of compounds with high antimalarial activity, representing promising drug leads for the treatment of malaria6.

Lung Cancer Treatment

A novel quinazoline-based analog has been found to induce G2/M cell cycle arrest and apoptosis in human A549 lung cancer cells through a reactive oxygen species (ROS)-dependent mechanism. This highlights the potential of quinazoline derivatives in the treatment of lung cancer7.

Anti-inflammatory Properties

Quinazolines have been discovered as histamine H4 receptor inverse agonists, with some compounds exhibiting dual action as H1 receptor antagonists. These properties suggest potential anti-inflammatory applications, which have been confirmed in vivo in rat models8.

Cytotoxic Activity

The cytotoxic activity of quinazoline derivatives has been investigated, with novel compounds like 6-cyanoindolo[3,2-c]quinolines and benzimidazo[1,2-c]quinazolines showing effects on cellular growth, further expanding the therapeutic potential of quinazoline-based compounds9.

Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines

  • Compound Description: Benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines are synthesized via copper-catalyzed C–N coupling and cyclization reactions using 2-(2-bromovinyl)benzimidazoles and cyanamide as starting materials. []

Benzo[4,5]imidazo[1,2-c]quinazolin-6-amines

  • Compound Description: These compounds are synthesized in a similar fashion to benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines, utilizing 2-(2-bromophenyl)benzimidazoles and cyanamide as starting materials. []

Indolo[1,2-c]quinazolin-6-amines

  • Compound Description: Synthesized through a copper-catalyzed reaction between 2-(2-bromophenyl)indoles and cyanamide. []

Quinazolin-6-ylcarboxylates

  • Compound Description: These compounds consist of a quinazolin-6-ylcarboxylate scaffold linked to a pyridine or other heterocyclic motifs. They often incorporate a N-(3-chloro-4-fluorophenyl)quinazolin-4-amine moiety, known to bind to the ATP-binding site of gefitinib. Some derivatives, such as compound F17, display potent fungicidal activity against Botrytis cinerea and Exserohilum rostratum. []

[(9-R1-10-R2-3-R-2-oxo-2H-[1,2,4]-triazino[2,3-c]quinazolin-6-yl)thio]acetamides

  • Compound Description: This series of compounds features a [, , ]triazino[2,3-c]quinazoline core with various substituents (R1, R2, R) and a thioacetamide group at the 6-position. Some derivatives exhibit moderate to high antiviral activity against specific viral strains. []

5,7,8,9-Tetrahydro-6H-[1,3,4]thiadiazolo[2,3-b]quinazolin-6-ones

  • Compound Description: This class of compounds incorporates a thiadiazole ring fused to the quinazoline core and are synthesized using a CuI-catalyzed multicomponent reaction. [, ]

(6S)-2-Methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl Derivatives

  • Compound Description: These compounds are based on a cyclopenta[g]quinazoline core with a chiral center at the 6-position. A specific derivative, N-(4-{N-[(6S)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino}benzoyl)-L-glutamic acid (compound 5), acts as a potent thymidylate synthase inhibitor with potential applications in cancer treatment. []

3-(2-Phenyl-1H-benzoimidazol-5-yl)-3H-quinazolin-4-one Derivatives

  • Compound Description: These derivatives feature a benzimidazole group linked to the 3-position of the quinazolin-4-one core. Many compounds in this series display good cytotoxic activity against MCF-7 and HeLa cancer cell lines. []

N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-(formyl)furan-2-yl]quinazolin-4-amine

  • Compound Description: This compound is a specific impurity identified during the synthesis of the anticancer drug lapatinib. It features a formyl-substituted furan ring attached to the quinazoline core. []

Pyrazolo[1,5-a]quinazolines

  • Compound Description: This class of compounds features a pyrazole ring fused to the quinazoline core. These compounds are synthesized through multi-component reactions and some derivatives show promising cytotoxic activity against various cancer cell lines. []

Pyrazolo[1,5-a]quinazolin-6-ones

  • Compound Description: Similar to pyrazolo[1,5-a]quinazolines, this class also features a pyrazole ring fused to the quinazoline core, but with a carbonyl group at the 6-position. Some derivatives exhibit notable cytotoxic activity against various cancer cell lines. []

9H-purin-6-amine Derivatives

  • Compound Description: These compounds are based on a purine scaffold with a C6-substituted benzylamine side chain and N9 carboxylic acid. Many derivatives, particularly those with halogen substituents on the benzylamine side chain, act as potent and selective aldose reductase (ALR) inhibitors. []

Properties

CAS Number

101421-72-1

Product Name

Quinazolin-6-amine

IUPAC Name

quinazolin-6-amine

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2

InChI Key

XFGPXURFKAUHQR-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C=C1N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.